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Executive Summary
Citrullination, the post-translational conversion of arginine to citrulline, is emerging as a critical

epigenetic modification in the regulation of gene expression. This process, catalyzed by a

family of enzymes known as Peptidylarginine Deiminases (PADs), neutralizes the positive

charge of arginine residues, leading to significant alterations in protein structure and function.

These changes profoundly impact chromatin architecture and the activity of transcription

factors, thereby modulating transcriptional outcomes. This technical guide provides a

comprehensive overview of the molecular mechanisms underlying citrullination-mediated gene

regulation, detailed experimental protocols for its study, and a summary of its quantitative

impact on gene expression, offering valuable insights for researchers and professionals in drug

development.

Core Mechanisms of Citrullination in Gene
Regulation
Citrullination orchestrates gene expression through two primary mechanisms: the modification

of histones and the alteration of non-histone proteins, including transcription factors and co-

regulators.

Histone Citrullination and Chromatin Remodeling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15139379?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The N-terminal tails of histones are rich in arginine residues, which are key targets for various

post-translational modifications, including citrullination. The citrullination of histones, particularly

H3 and H4, by PADs (primarily PADI2 and PADI4) has profound effects on chromatin structure.

[1][2] By converting positively charged arginine to neutral citrulline, this modification reduces

the electrostatic affinity between histones and the negatively charged DNA backbone.[3] This

"loosening" of the chromatin structure, or chromatin decondensation, increases the accessibility

of DNA to the transcriptional machinery, generally promoting gene activation.[3]

Key citrullination events on histones include:

H3R2, H3R8, H3R17, and H3R26: Citrullination at these sites by PADI4 can interfere with

other histone modifications. For instance, citrullination of H3R17 can prevent its methylation

by coactivators like CARM1, thereby repressing gene activation.[2] Conversely, citrullination

of H3R26 has been linked to transcriptional activation.[4]

H4R3: Citrullination of this residue by PADI4 has also been implicated in transcriptional

regulation.[2]

The interplay between citrullination and other histone modifications, such as methylation and

acetylation, creates a complex regulatory network that fine-tunes gene expression.

Citrullination of Non-Histone Proteins: Modulating
Transcription Factor Activity
PAD enzymes also target a variety of non-histone proteins involved in transcription, including

transcription factors and co-regulators. Citrullination can alter their DNA binding affinity, protein-

protein interactions, and subcellular localization.

Notable examples include:

p53: PADI4 can citrullinate the tumor suppressor p53, which has been reported to repress its

transcriptional activity, thereby affecting the expression of p53 target genes involved in cell

cycle arrest and apoptosis, such as p21, GADD45, and PUMA.[5]

Elk-1: Citrullination of the transcription factor Elk-1 by PADI4 can enhance its activity, leading

to the expression of target genes like c-Fos.
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Nuclear Factor-kappa B (NF-κB): PADI2 has been shown to citrullinate the p65 subunit of

NF-κB, influencing its transcriptional activity and the expression of inflammatory genes.[6]

GATA3 and RORγt: PADI2-mediated citrullination of these key transcription factors

influences the differentiation of T helper (Th) cells.[3]

By modifying these key regulatory proteins, citrullination can have widespread effects on

cellular processes, including cell proliferation, differentiation, and immune responses.

Quantitative Impact of Citrullination on Gene
Expression
The development of high-throughput technologies such as RNA sequencing (RNA-seq) has

enabled a more global view of the impact of citrullination on the transcriptome. Studies

involving the inhibition or knockdown of PAD enzymes have revealed significant changes in

gene expression profiles across various cell types and disease models.

Effects of PADI2 Knockdown on Gene Expression
In a study on ovarian cancer cells, knockdown of PADI2 using short hairpin RNA (shRNA) led

to widespread changes in gene expression. Transcriptome sequencing analysis revealed a

significant number of differentially expressed genes, highlighting the integral role of PADI2 in

maintaining the cancer cell phenotype.

Direction of Change Number of Genes

Upregulated 145

Downregulated 55

Table 1: Differentially expressed genes in

A2780-shPADI2 ovarian cancer cells. Data

indicates the number of genes with a

Log2 Fold change

Effects of PADI4 Inhibition on Gene Expression
Pharmacological inhibition of PADI4 has also been shown to alter gene expression profiles. In

lupus models, the absence of PADI4 led to the differential regulation of a large number of
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genes in immune cells, underscoring its role in autoimmune responses.[2]

Genetic
Background

Tissue Upregulated Genes
Downregulated
Genes

Padi4-/- vs. WT Lymph Nodes 428 529

Padi4-/- vs. WT Spleen 1,178 2,221

Table 2: Differentially

expressed genes in

Padi4 knockout mice

in a lupus model. Data

represents the

number of significantly

modified genes in

Padi4-/- mice

compared to wild-type

(WT) mice.[2]

Signaling Pathways and Regulatory Networks
The regulation of gene expression by citrullination is integrated into complex signaling

networks. The activity of PAD enzymes is tightly controlled, primarily by intracellular calcium

levels. Various signaling pathways that modulate calcium concentrations can, therefore,

influence citrullination and downstream gene expression.
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Figure 1: Generalized signaling pathway for PAD activation and downstream effects on gene

expression.

Experimental Protocols
Studying the role of citrullination in gene expression requires a combination of molecular and

cellular biology techniques. Below are detailed protocols for key experimental approaches.

Chromatin Immunoprecipitation (ChIP) for Citrullinated
Histones
This protocol describes the immunoprecipitation of chromatin to identify DNA regions

associated with citrullinated histones.

Materials:

Cell culture medium

Formaldehyde (37%)

Glycine (1.25 M)

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease

inhibitors)

Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH

8.1, 167 mM NaCl)

Antibody against citrullinated histone (e.g., anti-citrullinated Histone H3)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer (1% SDS, 0.1 M NaHCO3)
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NaCl (5 M)

RNase A

Proteinase K

DNA purification kit

Procedure:

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature

to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine for 5 minutes.

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell

lysis buffer and incubate on ice for 10 minutes.

Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000

bp. Centrifuge to pellet cell debris.

Immunoprecipitation: Dilute the chromatin with dilution buffer. Pre-clear the chromatin with

protein A/G beads. Incubate the pre-cleared chromatin with the anti-citrullinated histone

antibody overnight at 4°C with rotation.

Immune Complex Capture: Add protein A/G magnetic beads and incubate for 1-2 hours at

4°C to capture the antibody-chromatin complexes.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads with elution buffer.

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a DNA

purification kit.

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to

identify enriched genomic regions.
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Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
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In Vitro Citrullination Assay
This assay is used to determine the ability of a PAD enzyme to citrullinate a specific substrate

protein.

Materials:

Recombinant PAD enzyme (e.g., PADI4)

Substrate protein (e.g., recombinant histone H3)

Citrullination buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl2, 5 mM DTT)

SDS-PAGE gels and buffers

Western blotting apparatus and reagents

Antibody against the citrullinated substrate

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the substrate protein, recombinant PAD

enzyme, and citrullination buffer. Include a negative control reaction without the PAD

enzyme.

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at

95°C for 5 minutes.

SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and

transfer them to a PVDF membrane.

Immunodetection: Block the membrane and probe with the primary antibody against the

citrullinated substrate. Wash and then incubate with the HRP-conjugated secondary
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antibody.

Visualization: Detect the citrullinated protein using a chemiluminescent substrate and an

imaging system.

Mass Spectrometry for Identification of Citrullination
Sites
Mass spectrometry is a powerful tool for identifying specific citrullination sites on proteins.

Materials:

Protein sample of interest

Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)

Reducing agent (e.g., DTT)

Alkylating agent (e.g., iodoacetamide)

Protease (e.g., trypsin)

Mass spectrometer (e.g., Orbitrap)

LC-MS/MS system

Procedure:

Sample Preparation (In-solution digestion):

Denature the protein sample in denaturation buffer.

Reduce disulfide bonds with DTT.

Alkylate cysteine residues with iodoacetamide.

Dilute the sample to reduce the urea concentration.

Digest the protein into peptides with trypsin overnight at 37°C.[2]
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LC-MS/MS Analysis:

Separate the peptides by liquid chromatography.

Analyze the eluted peptides by tandem mass spectrometry. The mass spectrometer will

fragment the peptides and measure the mass-to-charge ratio of the fragments.

Data Analysis:

Search the resulting spectra against a protein database to identify the peptides.

Specifically look for a mass shift of +0.984 Da on arginine residues, which corresponds to

citrullination.[7]

Specialized software can be used to confidently identify citrullination sites.
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Figure 3: Experimental workflow for mass spectrometry-based identification of citrullination

sites.

Conclusion and Future Directions
Citrullination is a pivotal post-translational modification that plays a multifaceted role in the

epigenetic regulation of gene expression. Its ability to remodel chromatin and modulate the
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activity of key transcriptional regulators places it at the center of numerous physiological and

pathological processes. The development of sophisticated research tools and methodologies

will continue to unravel the complexities of citrullination and its crosstalk with other epigenetic

marks. For drug development professionals, the PAD enzymes represent promising therapeutic

targets for a range of diseases, including cancer and autoimmune disorders. A deeper

understanding of the specific roles of different PAD isoforms and their downstream targets will

be crucial for the design of targeted and effective therapies.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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